molecular formula C10H16N2O4S3 B194999 Dorzolamide, (+/-)-(cis)- CAS No. 120279-90-5

Dorzolamide, (+/-)-(cis)-

Cat. No.: B194999
CAS No.: 120279-90-5
M. Wt: 324.4 g/mol
InChI Key: IAVUPMFITXYVAF-POYBYMJQSA-N
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Description

Dorzolamide, (+/-)-(cis)-, is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase inhibitor. It is primarily used to treat elevated intraocular pressure associated with open-angle glaucoma and ocular hypertension. This compound works by inhibiting the enzyme carbonic anhydrase in the ciliary process, which regulates ion balance and fluid pressure in the eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dorzolamide involves multiple steps, starting from the preparation of the thieno[2,3-b]thiopyran-2-sulfonamide core. The key steps include:

Industrial Production Methods: Industrial production of Dorzolamide typically involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: Dorzolamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Dorzolamide with modified functional groups, which can have different pharmacological properties .

Scientific Research Applications

Dorzolamide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study carbonic anhydrase inhibition and sulfonamide chemistry.

    Biology: Investigated for its effects on cellular ion balance and fluid regulation.

    Medicine: Widely used in the treatment of glaucoma and ocular hypertension. It is also studied for its potential use in other conditions involving elevated intraocular pressure.

    Industry: Utilized in the development of ophthalmic solutions and other pharmaceutical formulations.

Mechanism of Action

Dorzolamide exerts its effects by reversibly inhibiting the enzyme carbonic anhydrase II and IV in the ciliary epithelium. This inhibition reduces the secretion of hydrogen ions at the renal tubule, leading to increased renal excretion of sodium, potassium, bicarbonate, and water. Consequently, the production of aqueous humor is decreased, reducing intraocular pressure .

Comparison with Similar Compounds

Comparison:

Dorzolamide’s unique ability to inhibit carbonic anhydrase locally in the eye with minimal systemic effects makes it a valuable therapeutic agent in ophthalmology.

Properties

IUPAC Name

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVUPMFITXYVAF-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152786
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120279-90-5
Record name Dorzolamide, (+/-)-(cis)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dorzolamide, (+/-)-(cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DORZOLAMIDE, (CIS)-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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